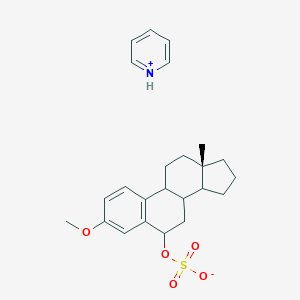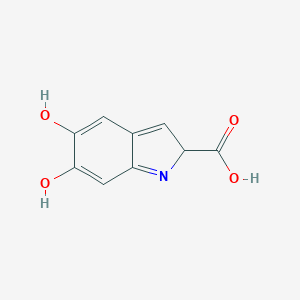![molecular formula C13H17NO2S B238036 (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one, also known as EPC-K1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is believed to exert its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes and proteins, such as COX-2 and NF-κB, which are involved in inflammation and tumor growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
実験室実験の利点と制限
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. This compound could also be further studied for its mechanism of action and potential interactions with other drugs. Additionally, research could be done to optimize the synthesis process of this compound for increased yields and purity.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure this compound. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, and its mechanism of action involves multiple pathways. Future research on this compound could focus on its potential as a therapeutic agent and its mechanism of action.
合成法
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis involves the reaction of 2-ethoxycarbonyl-4-phenylbutyrolactone with pyrrolidine and 2-aminothiophenol to produce this compound. The synthesis process has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has been tested in vitro and in vivo for its potential to inhibit the growth of cancer cells, reduce inflammation, and fight bacterial infections.
特性
分子式 |
C13H17NO2S |
|---|---|
分子量 |
251.35 g/mol |
IUPAC名 |
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H17NO2S/c1-2-16-12-9-10(5-6-11(12)15)13(17)14-7-3-4-8-14/h5-6,9,17H,2-4,7-8H2,1H3/b13-10- |
InChIキー |
IRKNYMSPHHZWAR-RAXLEYEMSA-N |
異性体SMILES |
CCOC1=C/C(=C(/N2CCCC2)\S)/C=CC1=O |
SMILES |
CCOC1=CC(=C(N2CCCC2)S)C=CC1=O |
正規SMILES |
CCOC1=CC(=C(N2CCCC2)S)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)



![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)

![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)


![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)